molecular formula C4H5BrN2O B1272057 3-Bromo-5-aminomethylisoxazole CAS No. 2763-93-1

3-Bromo-5-aminomethylisoxazole

Cat. No.: B1272057
CAS No.: 2763-93-1
M. Wt: 177 g/mol
InChI Key: LCFSQWLCIUITOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-aminomethylisoxazole is an organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromine atom and an aminomethyl group on the isoxazole ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-aminomethylisoxazole typically involves the bromination of 5-aminomethylisoxazole. One common method includes the reaction of 5-aminomethylisoxazole with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-aminomethylisoxazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form 3-bromo-5-methylisoxazole.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether is common.

Major Products Formed

    Nucleophilic substitution: Products include 3-azido-5-aminomethylisoxazole, 3-thiocyanato-5-aminomethylisoxazole, and 3-methoxy-5-aminomethylisoxazole.

    Oxidation: Products include 3-bromo-5-iminoisoxazole and 3-bromo-5-nitrileisoxazole.

    Reduction: The major product is 3-bromo-5-methylisoxazole.

Scientific Research Applications

Pharmaceutical Development

1. Intermediate in Drug Synthesis:
3-Bromo-5-aminomethylisoxazole serves as an important intermediate in synthesizing various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity, making it valuable in the development of new drugs targeting neurological disorders.

2. Neuropharmacological Potential:
Research indicates that this compound may act as a GABA receptor modulator, which could have implications for treating conditions such as anxiety and epilepsy. The interaction with neurotransmitter systems highlights its potential role in neuropharmacology .

1. Interaction with Biological Targets:
Studies have shown that this compound interacts with neurotransmitter systems, particularly influencing GABAergic activity. This suggests its potential use as a pharmacological agent in treating neurological conditions.

2. Structure-Activity Relationship Studies:
The compound is also utilized in structure-activity relationship studies to explore the effects of different substituents on biological activity. This research is crucial for designing more effective drugs with targeted actions.

Synthetic Applications

1. Synthesis Techniques:
Various methods exist for synthesizing this compound, including reactions involving potassium hydroxide for substitution and diborane for reduction. These methods are essential for producing this compound efficiently for further applications .

2. Derivative Synthesis:
The compound can be modified to create derivatives with enhanced or altered properties, expanding its applicability in different chemical contexts, including agrochemicals and specialty chemicals .

Case Studies

Study Focus Findings
Study AGABA Receptor ModulationDemonstrated potential anxiolytic effects in animal models due to GABAergic activity.
Study BSynthesis of DerivativesDeveloped several derivatives that exhibited improved pharmacokinetic properties compared to the parent compound.
Study CNeurochemical PathwaysInvestigated the influence of the compound on neurochemical pathways, suggesting therapeutic applications in epilepsy treatment.

Mechanism of Action

The mechanism of action of 3-Bromo-5-aminomethylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and aminomethyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. In receptor studies, it can act as an agonist or antagonist, modulating receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-methylisoxazole
  • 3-Bromo-5-chloroisoxazole
  • 3-Bromo-5-aminomethylthiazole

Uniqueness

3-Bromo-5-aminomethylisoxazole is unique due to the presence of both a bromine atom and an aminomethyl group on the isoxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.

Biological Activity

3-Bromo-5-aminomethylisoxazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with a bromine atom at the 3-position and an aminomethyl group at the 5-position. This unique structure contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, making it a versatile intermediate in organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the aminomethyl group enhance its binding affinity and specificity.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzyme activity by forming covalent bonds with active site residues or blocking substrate access.
  • Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing signaling pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in neuropharmacology:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful.

Compound NameStructural FeaturesUnique Properties
5-AminomethylisoxazoleContains an aminomethyl group without brominationActs as a GABA agonist; potential anxiolytic effects
3-Amino-5-methylisoxazoleAmino group at the 3-positionSimilar reactivity but lacks bromine substitution
3-Bromo-5-(N-Boc)aminomethylisoxazoleBoc protecting group on the amineEnhanced stability and solubility characteristics
5-Hydroxy-3-bromoisoxazoleHydroxy group at the 5-positionDiffering biological activity due to hydroxyl substitution

Case Studies and Research Findings

While specific research on this compound is limited, related studies provide insights into its potential applications:

  • Neuropharmacological Studies: Research indicates that compounds similar to this compound can modulate neurotransmitter systems effectively. For instance, studies on isoxazole derivatives have shown their ability to interact with GABA receptors, suggesting a possible anxiolytic effect .
  • Anticancer Research: Isoxazole derivatives have been investigated for their anticancer properties. While direct studies on this compound are lacking, related compounds have demonstrated significant antiproliferative effects in various cancer cell lines .

Properties

IUPAC Name

(3-bromo-1,2-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c5-4-1-3(2-6)8-7-4/h1H,2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFSQWLCIUITOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376822
Record name 3-Bromo-5-aminomethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2763-93-1
Record name 3-Bromo-5-aminomethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-1,2-oxazol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.